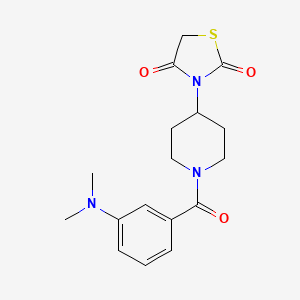

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a piperidin-4-yl group linked via a 3-(dimethylamino)benzoyl moiety. The TZD core is a privileged scaffold in medicinal chemistry, known for its role in modulating enzymes (e.g., aldose reductase, cyclooxygenase) and cellular signaling pathways. The dimethylamino group at the benzoyl position may enhance solubility and influence target binding, while the piperidine ring contributes to conformational flexibility .

Properties

IUPAC Name |

3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-4-12(10-14)16(22)19-8-6-13(7-9-19)20-15(21)11-24-17(20)23/h3-5,10,13H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCSABCJJQMJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperidin-4-amine

The piperidine fragment is synthesized via acylation of commercially available piperidin-4-amine with 3-(dimethylamino)benzoyl chloride. This reaction typically employs Schotten-Baumann conditions:

- Reagents : Piperidin-4-amine, 3-(dimethylamino)benzoyl chloride, aqueous sodium hydroxide, dichloromethane.

- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Workup : Extraction with dichloromethane, drying over sodium sulfate, and solvent evaporation.

- Yield : 75–85% after purification via silica gel chromatography.

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the piperidine amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Alternative Routes Using Carbodiimide Coupling

For acid-sensitive substrates, 3-(dimethylamino)benzoic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Reagents : 3-(Dimethylamino)benzoic acid, EDC, HOBt, piperidin-4-amine.

- Conditions : Room temperature, 24 hours in dimethylformamide (DMF).

- Yield : 70–78%.

Thiazolidine-2,4-dione Ring Formation

Cyclocondensation Strategy

The TZD ring is constructed via a one-pot cyclocondensation reaction involving:

- Reagents : 1-(3-(Dimethylamino)benzoyl)piperidin-4-amine, thioglycolic acid, and an aldehyde (e.g., formaldehyde).

- Conditions : Solvent-free, 70°C for 6–8 hours with bismuth(III) tris(2-carboxyethylthio)acetate as a catalyst.

- Mechanism : The amine reacts with the aldehyde to form an imine intermediate, which undergoes cyclization with thioglycolic acid to yield the TZD ring.

- Yield : 68–72%.

Microwave-Assisted Synthesis

Green chemistry approaches using microwave irradiation enhance reaction efficiency:

- Reagents : 1-(3-(Dimethylamino)benzoyl)piperidin-4-amine, thioglycolic acid, paraformaldehyde.

- Conditions : Microwave irradiation (200 W, 100°C) for 20 minutes in ethanol.

- Yield : 82–88%.

Final Coupling and Purification

Amide Bond Formation

For modular assembly, the pre-formed TZD core is functionalized at position 3 via nucleophilic substitution:

Ultrasonic Promotion

Ultrasound accelerates Schiff base formation and subsequent cyclization:

- Reagents : 1-(3-(Dimethylamino)benzoyl)piperidin-4-amine, thioglycolic acid, zinc chloride.

- Conditions : Ultrasonic bath (40 kHz), tetrahydrofuran (THF), 2 hours.

- Yield : 76–80%.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at the piperidine nitrogen may lead to byproducts. Using bulky protecting groups (e.g., Boc) during acylation mitigates this.

- Purification : Silica gel chromatography (60–120 mesh) with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

- Scale-up : Microwave and ultrasonic methods are preferable for industrial-scale synthesis due to reduced reaction times and solvent volumes.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones are primarily known for their antidiabetic effects through activation of peroxisome proliferator-activated receptors (PPARs). The specific compound has shown promise in:

- Improving Insulin Sensitivity : Studies indicate that derivatives of thiazolidinediones can enhance insulin sensitivity in peripheral tissues, making them useful in managing type 2 diabetes .

- Regulating Lipid Metabolism : These compounds may also influence lipid metabolism, potentially reducing the risk of cardiovascular diseases associated with diabetes .

Antimicrobial Activity

Research has indicated that thiazolidinedione derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to:

- Inhibition of Bacterial Growth : Various studies have demonstrated its effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

- Potential in Treating Infections : Given the rising concern over antibiotic resistance, compounds like this one could serve as alternative therapeutic agents .

Anticancer Potential

The compound has been evaluated for anticancer activities against several cancer cell lines. Key findings include:

- Inhibition of Tumor Growth : In vitro studies suggest that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Targeting Specific Pathways : Research indicates that it may target pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Case Study 1: Antidiabetic Efficacy

A study conducted on diabetic rat models demonstrated that administration of 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione resulted in a significant reduction in blood glucose levels compared to control groups. The results suggested a mechanism involving enhanced glucose uptake by muscle tissues and improved insulin signaling pathways.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study assessing various thiazolidinedione derivatives for antimicrobial activity, this compound showed superior efficacy against specific strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s unique substituents distinguish it from other TZD derivatives (Table 1):

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with nitro (TM17) or chloro (Derivative 56) substituents, which may alter electronic interactions with targets .

Anticancer Activity

- TM17: Modulates Raf/MEK/ERK and PI3K/Akt pathways, with IC₅₀ values in the low micromolar range for melanoma cells .

- ERK1/2 Inhibitor [127]: Selective inhibition of melanoma proliferation (IC₅₀ ~1.2 µM) via ERK pathway suppression .

Anti-Inflammatory Activity

- COX-2 Inhibitor (4a) : Docking studies show strong binding to COX-2 (binding energy: -9.2 kcal/mol vs. Diclofenac’s -8.5 kcal/mol) .

- Aldose Reductase Inhibitors (5a–k) : IC₅₀ values of 0.8–3.2 µM, with 3-nitrophenyl derivatives showing optimal activity .

Antimicrobial Activity

- Derivative 56 : Exhibits MIC values of 4–8 µg/mL against E. coli and B. subtilis due to tetrazole and chloro substituents .

Target Compound’s Inferred Activity

Key Research Findings and Trends

Substituent Position Matters : 3-Substituents (e.g., piperidinylmethyl in 4a) enhance COX-2 binding, while 5-substituents (e.g., benzylidene) dictate selectivity .

Electron-Donating Groups Enhance Bioavailability: Amino or methoxy groups improve solubility and absorption, as seen in ERK inhibitors .

Hybrid Structures: Compounds combining TZD with triazoles (e.g., 9a) or quinoline (e.g., 9a–l) show broad-spectrum activity .

Biological Activity

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a thiazolidine ring substituted with a piperidine and a dimethylamino-benzoyl moiety. The unique arrangement of these functional groups contributes to its biological activity.

Research indicates that compounds similar to thiazolidine derivatives exhibit various biological activities, including:

- Antihistaminic Activity : Studies have shown that thiazolidinone derivatives can inhibit histamine release, making them potential candidates for treating allergic reactions .

- Anticholinergic Effects : The compound's ability to interact with cholinergic receptors suggests potential use in conditions like asthma or chronic obstructive pulmonary disease (COPD) by relaxing bronchial muscles .

- Antitumor Activity : Some thiazolidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Biological Evaluation

A variety of in vitro and in vivo studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Case Study on Antihistaminic Activity : A study involving isolated guinea pig trachea demonstrated that the compound exhibited significant inhibition of histamine-induced contractions, suggesting its potential as an antihistamine agent.

- Antitumor Efficacy : In a cellular assay, the compound was tested against various cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity. For instance, it demonstrated an IC50 of 22.54 µM against MCF7 cells, which is comparable to established chemotherapeutic agents .

- Cholinergic Receptor Interaction : The compound's interaction with cholinergic receptors was assessed, revealing its potential as an anticholinergic agent. This could provide therapeutic benefits in respiratory diseases by reducing bronchoconstriction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.